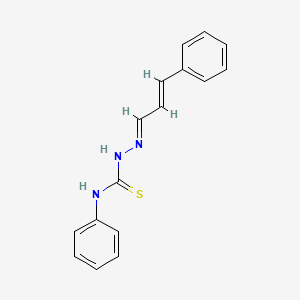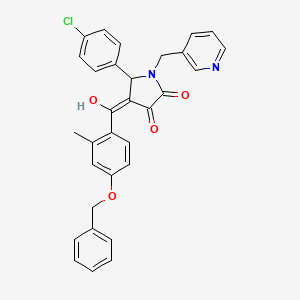![molecular formula C24H19FN4O B12011557 N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B12011557.png)
N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1-([1,1’-Biphenyl]-4-yl)ethylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide is a chemical compound with the following properties:
Linear Formula: CHFN
CAS Number: 1351485-95-4
Molecular Weight: 297.379 g/mol
This compound belongs to the class of hydrazides and is characterized by its unique structure, which combines a biphenyl moiety with a pyrazole ring. Its synthesis and applications have attracted scientific interest due to its potential biological activities.
Preparation Methods
Industrial Production: Unfortunately, information regarding large-scale industrial production methods remains scarce. early discovery researchers have access to this compound as part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
Reactivity: N’-(1-([1,1’-Biphenyl]-4-yl)ethylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide may undergo various chemical reactions, including:
Oxidation: Potential oxidation reactions could modify functional groups.
Reduction: Reduction processes may alter the compound’s properties.
Substitution: Substituent groups can be replaced under appropriate conditions.
Common Reagents: Specific reagents used in these reactions are not well-documented. Researchers would likely explore various catalysts, solvents, and reactants to achieve the desired transformations.
Major Products: The major products resulting from these reactions would depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
N’-(1-([1,1’-Biphenyl]-4-yl)ethylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide finds applications in:
Chemistry: As a building block for designing novel compounds.
Biology: Potential use in drug discovery or as a probe for biological studies.
Medicine: Investigating its pharmacological properties.
Industry: Although industrial applications are limited, further research may uncover new uses.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an area of active investigation. Researchers would explore its interactions with molecular targets and signaling pathways.
Comparison with Similar Compounds
While detailed comparisons are lacking, N’-(1-([1,1’-Biphenyl]-4-yl)ethylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide stands out due to its unique structure. Similar compounds may include other hydrazides or pyrazole derivatives.
Remember that this information is based on available data, and further research may provide additional insights into this intriguing compound
Properties
Molecular Formula |
C24H19FN4O |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H19FN4O/c1-16(17-7-9-19(10-8-17)18-5-3-2-4-6-18)26-29-24(30)23-15-22(27-28-23)20-11-13-21(25)14-12-20/h2-15H,1H3,(H,27,28)(H,29,30)/b26-16+ |
InChI Key |
CBAQNVJWLKAEPC-WGOQTCKBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F)/C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-{(E)-[2-({[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12011474.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12011477.png)
![N-[(E)-benzylideneamino]tetradecanamide](/img/structure/B12011483.png)
![2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B12011489.png)
![4-[(2,5-dimethoxyphenyl)methyl]-3,4,8,8a-tetramethyl-1,2,3,4a,5,6-hexahydronaphthalene](/img/structure/B12011494.png)


![4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3,4-dichlorobenzoate](/img/structure/B12011508.png)

![Methyl 4-[(E)-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B12011528.png)
![2-ethoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12011531.png)
![3-Methyl-2-octyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011538.png)
![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12011547.png)
![5-(3-Isopropoxyphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011551.png)
